Ametoctradin

Übersicht

Beschreibung

Ametoctradin is a post-emergence fungicide used to control major plant pathogens from the Oomycete class of fungi, specifically downy mildews and Phytophthora species. It is commonly applied to crops such as brassica leafy vegetables, bulb vegetables, cucurbit vegetables, fruiting vegetables, grapes, hops, lettuce, and potatoes . This compound belongs to the triazolopyrimidine class of chemicals and functions as a mitochondrial respiration inhibitor, targeting complex III (cytochrome bc1) of Oomycetes fungi .

Vorbereitungsmethoden

Ametoctradin is synthesized through a series of chemical reactions involving triazolopyrimidine derivatives. The synthetic route typically involves the formation of the triazolopyrimidine core, followed by the introduction of various substituents to achieve the desired chemical structure. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

Ametoctradin undergoes various chemical reactions, including hydrolysis and photolysis. Hydrolytic degradation of this compound in soil follows first-order reaction kinetics, with half-life values ranging from 28.7 to 55.2 days . Photolytic degradation also occurs, with similar half-life values. Common reagents used in these reactions include water and light, which facilitate the breakdown of this compound into its degradation products. The major products formed from these reactions include various metabolites, such as M650F01, M650F02, M650F03, and M650F04 .

Wissenschaftliche Forschungsanwendungen

Toxicological Profile

Research indicates that ametoctradin has a low toxicity profile. Toxicological studies conducted on rats, mice, and dogs revealed no significant adverse effects at doses up to 1000 mg/kg body weight per day. It was not found to be carcinogenic, mutagenic, or genotoxic in various tests . The compound is rapidly absorbed and widely distributed in tissues, with excretion primarily via feces .

Environmental Impact and Biodegradation

This compound exhibits a favorable biodegradation profile in soil environments. Studies have shown that certain soil samples can degrade over 86% of this compound within weeks, indicating its potential for environmental safety when applied correctly. The degradation pathways involve microbial enzymes that facilitate the breakdown of its complex chemical structure .

Agricultural Applications

This compound is used extensively in agriculture for controlling fungal diseases. Its effectiveness against late blight (Phytophthora infestans) and downy mildew (Plasmopara viticola) has been documented through various field trials. The compound's application rates typically range from 0.15 to 0.30 kg/ha depending on crop type and disease pressure .

Table: Summary of this compound Applications

| Crop Type | Target Pathogen | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Potatoes | Phytophthora infestans | 0.15 - 0.30 | High |

| Grapevines | Plasmopara viticola | 0.15 - 0.30 | High |

| Tomatoes | Various Oomycetes | 0.15 - 0.30 | Moderate |

Case Studies

- Field Trials on Potatoes : In a series of controlled field trials, this compound demonstrated over 90% efficacy in controlling late blight when applied at recommended rates during critical growth stages. The trials indicated significant yield improvements compared to untreated plots.

- Vineyards Management : Case studies in vineyards showed that this compound effectively reduced downy mildew incidence by over 80% when applied preventively during wet weather conditions, highlighting its role in integrated disease management systems.

- Soil Degradation Studies : Research conducted on soil samples treated with this compound revealed that microbial communities adapted to degrade the compound efficiently, suggesting potential for sustainable agricultural practices without long-term residual effects on soil health .

Wirkmechanismus

Ametoctradin exerts its effects by inhibiting mitochondrial respiration in oomycete fungi. It specifically targets the cytochrome bc1 complex (complex III) in the electron transport chain, leading to a rapid decrease in oxygen consumption and intracellular ATP levels . This inhibition disrupts the energy production process in the fungi, ultimately causing their death. This compound binds to both the Qo and Qi sites of the cytochrome bc1 complex, which is unique compared to other fungicides that typically target only one site .

Vergleich Mit ähnlichen Verbindungen

Ametoctradin is unique among fungicides due to its dual binding mode to the cytochrome bc1 complex. Similar compounds include cyazofamid and amisulbrom, which also target the Qi site of the cytochrome bc1 complex but have different binding poses . Other fungicides in the same class include Quinone outside Inhibitors (QoI) and Quinone inside Inhibitors (QiI), which target different sites within the cytochrome bc1 complex . This compound’s ability to bind to both Qo and Qi sites makes it a versatile and effective fungicide for controlling oomycete pathogens .

Biologische Aktivität

Ametoctradin is a novel fungicide developed by BASF, primarily targeting Oomycetes, particularly effective against late blight and downy mildew in crops like potatoes and vines. Its biological activity is primarily attributed to its role as a potent inhibitor of the mitochondrial cytochrome bc1 complex, specifically acting on the Q(o) site. This article delves into the compound's biological activity, mechanism of action, toxicological profile, and its environmental fate based on diverse research findings.

This compound functions as a Qo site inhibitor of the mitochondrial cytochrome bc1 complex. This inhibition disrupts mitochondrial respiration, leading to impaired energy production in target organisms. The binding mode and interaction dynamics of this compound with the bc1 complex have been elucidated through advanced techniques such as molecular docking and molecular dynamics simulations. These studies revealed that this compound binds effectively to the Q(o) site, thereby preventing electron transfer essential for ATP synthesis .

Table 1: Binding Affinities of this compound Derivatives

| Compound | Binding Free Energy (ΔG) | Inhibitory Activity |

|---|---|---|

| This compound | -7.3 kcal/mol | Reference compound |

| Compound 4a | -8.5 kcal/mol | Higher activity |

| Compound 4c | -8.0 kcal/mol | Higher activity |

Toxicological Profile

This compound exhibits low toxicity in various animal models. In repeated dose studies, no significant adverse effects were observed even at high doses (up to 15,000 parts per million). Acute toxicity assessments indicated an oral LD50 greater than 2000 mg/kg in rats, classifying it as low toxicity . Moreover, it has been shown not to possess carcinogenic or mutagenic properties across multiple studies .

Table 2: Summary of Toxicological Findings

| Study Type | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (oral) |

| Carcinogenicity | Not carcinogenic in rats or mice |

| Mutagenicity | No mutagenic activity observed |

| Reproductive Toxicity | Not a reproductive toxicant |

Biokinetics and Metabolism

The biokinetic studies indicate that this compound is rapidly absorbed and widely distributed throughout tissues following administration. Peak concentrations are typically reached within 1-2 hours post-dose, with significant accumulation noted in the liver, kidneys, and gastrointestinal tract . The primary route of excretion is via feces (over 73% of the administered dose), with minimal amounts detected in urine .

Table 3: Tissue Distribution After Oral Administration

| Tissue | Concentration (µg Eq/g) at High Dose (500 mg/kg) |

|---|---|

| Liver | 31.3 |

| Kidneys | 22.4 |

| Stomach | Up to 19,352.5 |

| Gut | Up to 202.3 |

Environmental Impact and Biodegradation

Research indicates that this compound can be effectively degraded by soil microbiota. A study utilizing packed-bed microbial bioreactors demonstrated nearly complete degradation of this compound due to prokaryotic activity within the microbial community . The degradation rates varied with dilution rates, highlighting the importance of environmental conditions on its persistence.

Table 4: Biodegradation Rates Under Varying Conditions

| Dilution Rate (h⁻¹) | Residual this compound Concentration (μg L⁻¹) |

|---|---|

| 0.03 | 4.3 ± 0.89 |

| 0.07 | Up to 15.2 |

Case Studies and Research Findings

Several studies have focused on the application and effectiveness of this compound in agricultural settings:

- Field Trials : this compound has shown significant efficacy against late blight in potato crops compared to traditional fungicides.

- Microbial Degradation Studies : Investigations into soil samples revealed diverse microbial populations capable of degrading this compound effectively, suggesting potential for bioremediation strategies in agricultural practices .

Eigenschaften

IUPAC Name |

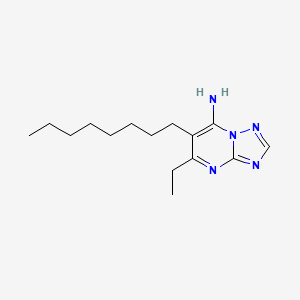

5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKQIOFASHYUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058203 | |

| Record name | Ametoctradin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865318-97-4 | |

| Record name | Ametoctradin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865318-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ametoctradin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865318974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ametoctradin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ametoctradin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMETOCTRADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J84P40P7BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of Ametoctradin?

A1: this compound is a fungicide that specifically targets the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of oomycetes. [, , ]

Q2: How does this compound's binding to Complex III affect the fungus?

A2: By binding to the Qo site, this compound inhibits electron transfer within Complex III, effectively blocking cellular respiration and ultimately leading to fungal death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H22F3N5O2, and its molecular weight is 385.39 g/mol.

Q4: How stable is this compound in different environments?

A4: this compound demonstrates relatively high stability in the soil, classifying it as a low hazardous substance (hazard class 4) based on its persistence. []

Q5: Does this compound possess any catalytic properties relevant to its fungicidal activity?

A5: this compound's fungicidal activity is primarily attributed to its inhibitory action on Complex III rather than catalytic properties. It acts as an inhibitor, not a catalyst, in the biochemical reaction within Complex III. [, ]

Q6: Have computational methods been used to study this compound's interaction with its target?

A6: Yes, molecular docking, molecular dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations have been employed to investigate and confirm this compound's binding mode to the Qo site of Complex III. []

Q7: How do structural modifications of the this compound scaffold affect its activity?

A7: Research on a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, analogous to this compound, revealed that substituents on the 5- and 6-positions of the core structure significantly influence the inhibitory activity against Complex III. Calculated binding free energies (ΔGcal) showed a strong correlation (R² = 0.96) with experimental binding free energies (ΔGexp), highlighting the impact of structural modifications on potency. []

Q8: What formulation strategies have been explored for this compound?

A8: this compound is often formulated as a suspension concentrate (SC) for agricultural use, as exemplified by the product EnervinDuo, which combines this compound with Dimethomorph. [] A water-dispersible granule (WG) formulation, EnervinTOP, containing this compound and Metiram is also available commercially. []

Q9: What is the regulatory status of this compound for agricultural use?

A9: this compound is a registered fungicide in various countries, including China where it was registered in 2019. [] The European Food Safety Authority (EFSA) has evaluated this compound and established maximum residue levels (MRLs) for its presence in various food commodities, including herbs, edible flowers, and honey. [, ]

Q10: Are there studies on the environmental fate and degradation of this compound?

A10: Yes, research utilizing a packed-bed microbial bioreactor demonstrated that the natural soil microbial community plays a significant role in this compound biodegradation. [] The bioreactor studies revealed a degradation rate of 81% within 72 hours, significantly faster than the 2-week half-life observed in soil. [] Analysis of the microbial community indicated that the relative abundance of Burkholderiales, known degraders of xenobiotic compounds, increased during this compound degradation in both soil and the bioreactor. [] Another study employed ten different soil samples and five fungal strains to evaluate this compound degradation, establishing a degradation pathway based on the observed metabolic patterns. []

Q11: What is the efficacy of this compound against Phytophthora litchii, the causal agent of litchi downy blight?

A11: this compound exhibits potent fungicidal activity against Phytophthora litchii, with a mean EC50 value of 0.1706 ± 0.091 μg/mL determined from sensitivity profiling of 144 P. litchii strains. []

Q12: How does this compound perform in controlling potato late blight caused by Phytophthora infestans?

A12: Field experiments conducted in Brazil demonstrated that this compound, particularly in combination with Dimethomorph, effectively controls late blight in potato crops. [, ] In these studies, this compound + Dimethomorph (1.25 L/ha) provided significant control, exceeding the efficacy of several other fungicide treatments. []

Q13: What are the known resistance mechanisms to this compound in plant pathogens?

A13: Target-site resistance to this compound has been identified in Plasmopara viticola, the causal agent of grapevine downy mildew. This resistance is primarily associated with a point mutation in the cytochrome b gene, leading to the S34L amino acid substitution. [, ] In Phytophthora litchii, two point mutations in the cytochrome b gene (PlCyt b), resulting in S33L and D228N substitutions, have been linked to this compound resistance. []

Q14: Does cross-resistance occur between this compound and other QoI fungicides?

A14: this compound exhibits a lack of cross-resistance with strobilurin fungicides, another class of QoI inhibitors. [] This difference in cross-resistance patterns arises from this compound's distinct binding mode compared to strobilurins, which are primarily affected by the G143A amino acid substitution in the cytochrome b gene. []

Q15: Are there alternative fungicides effective against this compound-resistant isolates?

A15: Yes, studies have shown that this compound-resistant isolates often remain sensitive to other fungicides with different modes of action. For instance, this compound-resistant Phytophthora litchii mutants were found to be sensitive to metalaxyl, dimethomorph, oxathiapiprolin, and cyazofamid. [] Similarly, in grapevine downy mildew, alternative fungicides like cyazofamid initially remained effective against this compound-resistant populations. []

Q16: What analytical techniques are employed for this compound detection and quantification?

A16: Several analytical methods have been developed and validated for this compound detection and quantification in various matrices. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used technique for analyzing this compound residues in agricultural commodities. [, ] This method involves extraction with methanol, partition with dichloromethane, and purification using a Florisil column chromatography. [, ] Another method utilizes liquid-liquid extraction followed by HPLC for determining this compound residues in grapes. [] For analyzing this compound residues in grapes and wine, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been successfully employed. []

Q17: Are there alternative fungicides to this compound for controlling oomycete diseases?

A17: Yes, several other fungicides with different modes of action are effective against oomycetes. These include:

- Metalaxyl and Mefenoxam: Belonging to the phenylamide class, these fungicides inhibit RNA polymerase in oomycetes. []

- Dimethomorph and Flumorph: Classified as cellulose biosynthesis inhibitors (CBIs), these fungicides disrupt the formation of cellulose in oomycete cell walls. []

- Oxathiapiprolin: This fungicide targets an enzyme involved in oomycete cell wall formation, leading to disruption of the pathogen's structural integrity. []

- Cyazofamid: This fungicide interferes with mitochondrial respiration at Complex III but has a different binding site than this compound and strobilurins. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.